Cas no 851411-08-0 (2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide)

2-Methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide is a synthetic organic compound featuring a chromenopyridine core substituted with a nitrobenzamide moiety. This structure suggests potential utility in pharmaceutical or materials science research, particularly due to the presence of electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence reactivity and binding properties. The chromenopyridine scaffold is known for its bioactivity, often explored in medicinal chemistry for kinase inhibition or fluorescent applications. The compound’s precise molecular architecture offers opportunities for targeted modifications, making it a candidate for structure-activity relationship studies. Its purity and stability under standard conditions are critical for reproducible experimental outcomes.
2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide structure
851411-08-0 structure
Product name:2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide
CAS No:851411-08-0
MF:C21H15N3O5
MW:389.360904932022
CID:5861353
PubChem ID:4673918

2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
    • Benzamide, 2-methyl-N-(4-methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridin-2-yl)-3-nitro-
    • AB00669891-01
    • 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
    • 851411-08-0
    • AKOS024587643
    • 2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
    • F0614-0021
    • 2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide
    • Inchi: 1S/C21H15N3O5/c1-11-10-17(23-20(25)13-7-5-8-15(12(13)2)24(27)28)22-19-14-6-3-4-9-16(14)29-21(26)18(11)19/h3-10H,1-2H3,(H,22,23,25)
    • InChI Key: GPFOUGHFNHXYFX-UHFFFAOYSA-N
    • SMILES: C(NC1N=C2C3=CC=CC=C3OC(=O)C2=C(C)C=1)(=O)C1=CC=CC([N+]([O-])=O)=C1C

Computed Properties

  • Exact Mass: 389.10117059g/mol
  • Monoisotopic Mass: 389.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114Ų
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.441±0.06 g/cm3(Predicted)
  • Boiling Point: 572.6±50.0 °C(Predicted)
  • pka: 10.35±0.20(Predicted)

2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0614-0021-3mg
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0614-0021-2μmol
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0614-0021-20mg
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0614-0021-40mg
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0614-0021-5μmol
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0614-0021-20μmol
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0614-0021-1mg
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0614-0021-10μmol
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0614-0021-50mg
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0614-0021-10mg
2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-3-nitrobenzamide
851411-08-0 90%+
10mg
$79.0 2023-05-17

Additional information on 2-methyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-3-nitrobenzamide

Introduction to 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide (CAS No. 851411-08-0)

The compound 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide, identified by its CAS number 851411-08-0, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its fusion of a benzamide moiety with a chromeno[4,3-bpyridine] scaffold, has garnered considerable attention due to its potential therapeutic applications. The presence of multiple pharmacophoric elements, including nitro and methyl substituents, suggests a high degree of specificity and reactivity that could be exploited for the development of novel bioactive molecules.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, with chromeno[4,3-bpyridine] derivatives emerging as particularly promising scaffolds for drug discovery. These structures often exhibit remarkable biological activity, making them suitable candidates for further investigation. The specific arrangement of functional groups in 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide positions it as a potential lead compound for addressing various therapeutic challenges.

The benzamide moiety is a well-documented pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. Its incorporation into the chromeno[4,3-bpyridine] backbone in this compound not only enhances its structural complexity but also opens up possibilities for diverse interactions with biological systems. The nitro group, in particular, is a versatile functional handle that can be further modified or reduced to yield different derivatives with tailored properties.

Current research in the field of heterocyclic chemistry has demonstrated that modifications within the chromeno[4,3-bpyridine] core can significantly influence the pharmacokinetic and pharmacodynamic profiles of compounds. The specific substitution pattern in 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide is likely to contribute to its unique chemical and biological properties. This has prompted investigations into its potential as an intermediate or lead compound for further drug development.

The synthesis of such complex molecules requires meticulous planning and execution. Advanced synthetic methodologies are employed to construct the chromeno[4,3-bpyridine] core while ensuring regioselectivity and functional group compatibility. The introduction of the nitro and methyl groups at specific positions demands precise control over reaction conditions to avoid unwanted side products. These synthetic challenges underscore the importance of innovative approaches in modern organic synthesis.

The biological evaluation of 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide has been a focal point for recent studies. Preliminary assays have shown promising activity against certain biological targets, warranting further investigation into its mechanism of action. Such findings are crucial for understanding how the compound interacts with cellular systems and whether it can be developed into a viable therapeutic agent.

The integration of computational chemistry techniques has significantly accelerated the process of identifying potential drug candidates like this one. Molecular modeling and virtual screening allow researchers to predict binding affinities and interactions with biological targets before conducting costly wet-lab experiments. This approach not only saves time but also provides valuable insights into the structural requirements for optimal biological activity.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their inherent structural complexity and biological activity. The chromeno[4,3-bpyridine] scaffold found in 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide draws inspiration from such natural products, suggesting that it may possess advantageous properties for therapeutic use.

In conclusion, 2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-bpyridin-2-yl]-3-nitrobenzamide (CAS No. 851411-08) represents a compelling example of how intricate molecular structures can be leveraged for drug discovery. Its unique combination of functional groups and structural motifs positions it as a promising candidate for further development in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics.

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